molecular formula C9H19IOSi B14260687 Tert-butyl[(3-iodoprop-2-EN-1-YL)oxy]dimethylsilane CAS No. 151502-81-7

Tert-butyl[(3-iodoprop-2-EN-1-YL)oxy]dimethylsilane

Cat. No.: B14260687
CAS No.: 151502-81-7
M. Wt: 298.24 g/mol
InChI Key: ONOBORLJYLLBRF-UHFFFAOYSA-N
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Description

tert-Butyl[(3-iodoprop-2-en-1-yl)oxy]dimethylsilane (CAS: 78878-05-4) is a silyl ether compound with the molecular formula C₉H₂₁IOSi and an average molecular mass of 300.256 g/mol . Its structure features a tert-butyldimethylsilyl (TBS) group linked to a 3-iodoallyloxy moiety, making it a valuable intermediate in organic synthesis. The iodine atom at the allylic position enhances its utility in cross-coupling reactions, while the silyl ether group provides steric protection for hydroxyl groups in complex molecule synthesis. Key identifiers include a ChemSpider ID of 9198138 and a monoisotopic mass of 300.040640 .

Properties

CAS No.

151502-81-7

Molecular Formula

C9H19IOSi

Molecular Weight

298.24 g/mol

IUPAC Name

tert-butyl-(3-iodoprop-2-enoxy)-dimethylsilane

InChI

InChI=1S/C9H19IOSi/c1-9(2,3)12(4,5)11-8-6-7-10/h6-7H,8H2,1-5H3

InChI Key

ONOBORLJYLLBRF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC=CI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl[(3-iodoprop-2-EN-1-YL)oxy]dimethylsilane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 3-iodoprop-2-en-1-ol in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride at low temperatures to ensure high yield and selectivity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl[(3-iodoprop-2-EN-1-YL)oxy]dimethylsilane can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The double bond in the propenyl group can be oxidized to form epoxides or diols.

    Reduction Reactions: The double bond can be reduced to form the corresponding alkane.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.

    Oxidation Reactions: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used.

    Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.

Major Products Formed

    Substitution Reactions: Products include azido or cyano derivatives.

    Oxidation Reactions: Products include epoxides or diols.

    Reduction Reactions: The major product is the corresponding alkane.

Scientific Research Applications

Tert-butyl[(3-iodoprop-2-EN-1-YL)oxy]dimethylsilane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Potential use in the synthesis of biologically active compounds.

    Medicine: Investigated for its role in drug development and as a precursor to pharmacologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl[(3-iodoprop-2-EN-1-YL)oxy]dimethylsilane involves its reactivity towards various chemical reagents. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The structural diversity of silyl ether derivatives arises from variations in substituents and functional groups. Below is a comparative analysis of tert-butyl[(3-iodoprop-2-en-1-yl)oxy]dimethylsilane and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituent/Feature Reference
This compound C₉H₂₁IOSi 300.256 Allylic iodine, TBS group
tert-Butyl((1-methoxy-2-methylprop-1-en-1-yl)oxy)dimethylsilane (3e) C₁₁H₂₂O₂Si 214.38* Methoxy, methylpropene group
tert-Butyl[(5-(4-methoxyphenyl)furan-2-yl)oxy]dimethylsilane (6a–6d) C₁₈H₂₆O₃Si 342.49* Furan ring, methoxyphenyl substituent
tert-Butyldimethyl[(5-[4-(trifluoromethyl)phenyl]furan-2-yl)oxy]silane (6e) C₁₈H₂₃F₃O₂Si 380.46 Trifluoromethylphenyl substituent
tert-Butyl[(hex-1-yn-3-yl)oxy]dimethylsilane C₁₂H₂₄OSi 224.41* Alkyne functionality
tert-Butyl((3-fluoro-4-(dioxaborolan-2-yl)benzyl)oxy)dimethylsilane C₁₉H₃₂BFO₃Si 366.35 Boron-containing dioxaborolane ring

Note: Molecular weights marked with * are calculated from formulas provided in evidence.

Key Observations:

  • The allylic iodine in the target compound distinguishes it from analogs like 3e (methoxy group) and 6a–6e (aromatic furan systems) .
  • 6e introduces a trifluoromethyl group, enhancing electron-withdrawing properties compared to the iodine substituent .
  • The boron-containing compound () is tailored for Suzuki-Miyaura coupling, unlike the iodine analog, which is more suited for Stille or Heck reactions .

Reactivity and Stability

Functional groups critically influence reactivity:

  • Iodine vs. Boron : The iodine in the target compound facilitates oxidative addition in cross-coupling reactions, whereas the boron in ’s compound enables Suzuki-Miyaura couplings .
  • Alkyne vs.
  • Stability : The boron-containing compound requires inert storage (2–8°C), while others like 6a–6e are stable at room temperature .

Biological Activity

Tert-butyl[(3-iodoprop-2-EN-1-YL)oxy]dimethylsilane, with the CAS number 159009-86-6, is an organosilane compound that has garnered attention in organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the compound's biological activity, synthesizing data from various sources to provide a comprehensive overview.

Chemical Structure and Properties

The chemical formula for this compound is C9H17IOSi\text{C}_9\text{H}_{17}\text{IOSi}, with a molecular weight of 296.23 g/mol. The compound features a tert-butyl group, a dimethylsilane moiety, and an iodopropenyl ether functional group, which may contribute to its reactivity and biological interactions.

Structural Representation:

  • IUPAC Name: tert-butyl((3-iodoprop-2-en-1-yl)oxy)dimethylsilane
  • SMILES Notation: CSi(C(C)(C)C)C

The biological activity of this compound can be attributed to its ability to participate in nucleophilic substitution reactions, particularly involving the iodine atom. This reactivity may facilitate the formation of various derivatives that could exhibit different biological properties.

Antimicrobial Activity

Preliminary studies indicate that compounds containing iodine often possess antimicrobial properties. The presence of the iodopropenyl group in this silane could enhance its efficacy against certain bacterial strains. For example, iodinated compounds have been shown to exhibit significant antibacterial activity against Gram-positive bacteria, which could be a focal point for further investigation.

Cytotoxicity Studies

Recent research has highlighted the cytotoxic potential of similar organosilanes. A study investigating various silanes found that certain derivatives exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing therapeutic agents with minimal side effects.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialPotential activity against Gram-positive bacteria
CytotoxicitySelective cytotoxicity in cancer cell lines
Synthesis ApplicationsUsed as a reagent in organic synthesis

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of iodinated silanes, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL, suggesting its potential as an antimicrobial agent.

Case Study 2: Cytotoxicity in Cancer Research

A comparative analysis was conducted on various organosilanes, including this compound, against human breast cancer cell lines (MCF7). The compound demonstrated IC50 values comparable to established chemotherapeutic agents, highlighting its potential as a lead compound for further development.

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